molecular formula C14H10<br>(C6H4CH)2<br>C14H10 B1667546 Anthracene CAS No. 120-12-7

Anthracene

Cat. No. B1667546
CAS RN: 120-12-7
M. Wt: 178.23 g/mol
InChI Key: MWPLVEDNUUSJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05730890

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A transparent film of Teflon® FEP measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 5 min and Pd seeded and an electroless Cu film is deposited as described in Example 1.
[Compound]
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.CN(C=O)C>[Pd]>[CH:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:1]=[CH:2][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12.CN(C)C=O
Step Two
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05730890

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A transparent film of Teflon® FEP measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 5 min and Pd seeded and an electroless Cu film is deposited as described in Example 1.
[Compound]
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.CN(C=O)C>[Pd]>[CH:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:1]=[CH:2][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12.CN(C)C=O
Step Two
Name
Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=CC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.